Undecyl 2-methylpropanoate
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Overview
Description
Undecyl 2-methylpropanoate, also known as undecyl isobutyrate, is an ester with the molecular formula C15H30O2. It is formed by the esterification of undecanol and 2-methylpropanoic acid. This compound is known for its pleasant odor and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl 2-methylpropanoate can be synthesized through the esterification reaction between undecanol and 2-methylpropanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions
Undecyl 2-methylpropanoate, like other esters, undergoes hydrolysis reactions. These reactions can be catalyzed by either acids or bases .
Common Reagents and Conditions
Acidic Hydrolysis: In the presence of a strong acid, this compound can be hydrolyzed back into undecanol and 2-methylpropanoic acid.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is converted into the corresponding carboxylate salt and alcohol.
Major Products
Acidic Hydrolysis: Undecanol and 2-methylpropanoic acid.
Basic Hydrolysis: Sodium 2-methylpropanoate and undecanol.
Scientific Research Applications
Undecyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor and in the production of various consumer products
Mechanism of Action
The mechanism of action of undecyl 2-methylpropanoate primarily involves its hydrolysis to release undecanol and 2-methylpropanoic acid. These products can then participate in various biochemical pathways. The ester bond in this compound is susceptible to cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters .
Comparison with Similar Compounds
Similar Compounds
Undecyl acetate: Another ester with a similar structure but different acid component.
Undecyl butyrate: Similar ester with butyric acid instead of 2-methylpropanoic acid.
Undecyl formate: Ester formed with formic acid.
Uniqueness
Undecyl 2-methylpropanoate is unique due to its specific combination of undecanol and 2-methylpropanoic acid, which imparts distinct chemical and physical properties, such as its specific odor profile and reactivity in hydrolysis reactions .
Properties
CAS No. |
5458-40-2 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
undecyl 2-methylpropanoate |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h14H,4-13H2,1-3H3 |
InChI Key |
ZINZKLWPDCKZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(C)C |
Origin of Product |
United States |
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